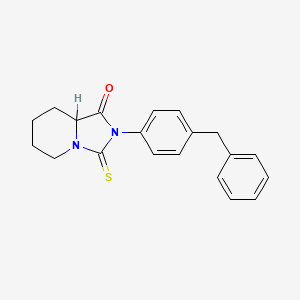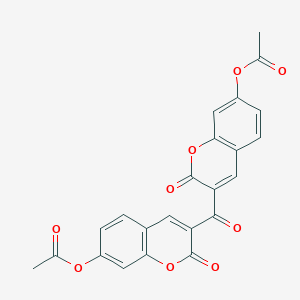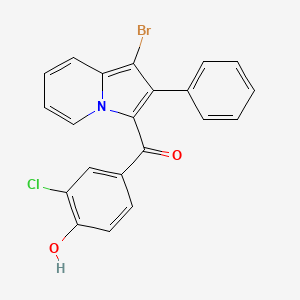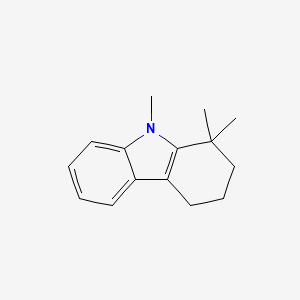
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a hexahydroimidazo ring fused to a pyridine ring, with a phenylmethyl group and a thioxo group attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a substituted pyridine with an imidazole derivative, followed by hydrogenation and thiolation steps. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazo ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo(1,2-a)pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the attached functional groups.
Benzimidazole derivatives: These compounds have a similar imidazole ring fused to a benzene ring instead of a pyridine ring.
Uniqueness
Imidazo(1,5-a)pyridin-1(5H)-one, hexahydro-2-(4-(phenylmethyl)phenyl)-3-thioxo- is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to other imidazopyridine and benzimidazole derivatives.
Propriétés
| 76995-63-6 | |
Formule moléculaire |
C20H20N2OS |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-(4-benzylphenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C20H20N2OS/c23-19-18-8-4-5-13-21(18)20(24)22(19)17-11-9-16(10-12-17)14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |
Clé InChI |
YTYPEQHAIQJMFS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)


![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
